

synonyms for 4-Amino-3-chloro-5-methylbenzonitrile

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Compound of Interest

Compound Name:	4-Amino-3-chloro-5-methylbenzonitrile
Cat. No.:	B136338

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An In-depth Technical Guide to 4-Amino-3-chloro-5-methylbenzonitrile

This guide provides a comprehensive technical overview of **4-Amino-3-chloro-5-methylbenzonitrile**, including its chemical properties, synthesis, analytical characterization, and its emerging relevance in the field of drug discovery. This document is intended for researchers, scientists, and professionals involved in chemical synthesis and pharmaceutical development.

Chemical Identity and Properties

4-Amino-3-chloro-5-methylbenzonitrile is a polysubstituted benzonitrile, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and other specialty organic chemicals.^[1] The molecule features a benzene ring functionalized with an amino (-NH₂), a chloro (-Cl), a methyl (-CH₃), and a nitrile (-C≡N) group.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-Amino-3-chloro-5-methylbenzonitrile
Synonym	2-Chloro-4-cyano-6-methylaniline
CAS Number	158296-69-6 [1] [2] [3]
Molecular Formula	C ₈ H ₇ CIN ₂ [1] [2] [3]
InChI Key	NDTNVCCDQAOBSZ-UHFFFAOYSA-N [1] [2] [3]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	166.61 g/mol [1]
Physical Form	Solid
Melting Point	126-128 °C
Purity	Typically available at ≥97%
Storage	Keep in a dark place, sealed in dry, room temperature conditions.

Synthesis and Experimental Protocols

The primary synthetic route to **4-Amino-3-chloro-5-methylbenzonitrile** involves the targeted chlorination of 4-Amino-3-methylbenzonitrile.[\[4\]](#) This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the existing substituents on the aromatic ring.[\[4\]](#)

Synthesis via Electrophilic Halogenation

The synthesis starts from the precursor 4-Amino-3-methylbenzonitrile.[\[4\]](#) The amino (-NH₂) group is a strong activating and ortho, para-director, while the methyl (-CH₃) group is a weaker activating ortho, para-director. The nitrile (-CN) group is a deactivating meta-director. The combined directing effects of the amino and methyl groups favor the substitution at the C3 and

C5 positions. Since the C3 position is already occupied by a methyl group, the incoming electrophile (Cl^+) is directed to the C5 position.

Experimental Protocol: Synthesis of **4-Amino-3-chloro-5-methylbenzonitrile**

This protocol is based on analogous electrophilic halogenation reactions of substituted aminobenzonitriles.^{[4][5]}

Materials:

- 4-Amino-3-methylbenzonitrile (1 equivalent)
- Sulfuryl chloride (SO_2Cl_2) or N-Chlorosuccinimide (NCS) (1.05 equivalents)
- Dichloromethane (DCM) or other suitable anhydrous aprotic solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-methylbenzonitrile in the anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

The structural confirmation of **4-Amino-3-chloro-5-methylbenzonitrile** is typically achieved through a combination of spectroscopic methods.^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the precise structure of the molecule.^[4]

- ^1H NMR (Proton NMR): The ^1H NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the two non-equivalent aromatic protons. The chemical shifts and coupling patterns of the aromatic protons provide definitive evidence for the substitution pattern on the benzene ring.^[4]
- ^{13}C NMR (Carbon-13 NMR): The ^{13}C NMR spectrum will display eight unique signals, corresponding to each carbon atom in the molecule: one methyl carbon, one nitrile carbon, and six distinct aromatic carbons.^[4]

Experimental Protocol: NMR Analysis

- Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Acquire ^1H NMR and ^{13}C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

- Process the spectra to determine chemical shifts (ppm), integration, and multiplicity (for ^1H NMR).
- Assignments of the signals can be aided by 2D NMR techniques such as COSY and HSQC if necessary.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) data is available for this compound, which would show the molecular ion peak and characteristic fragmentation patterns confirming the molecular weight and elemental composition.[3]
- Infrared Spectroscopy: An IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database.[3] This would show characteristic absorption bands for the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and C-H and C=C vibrations of the substituted aromatic ring.

Applications in Drug Discovery

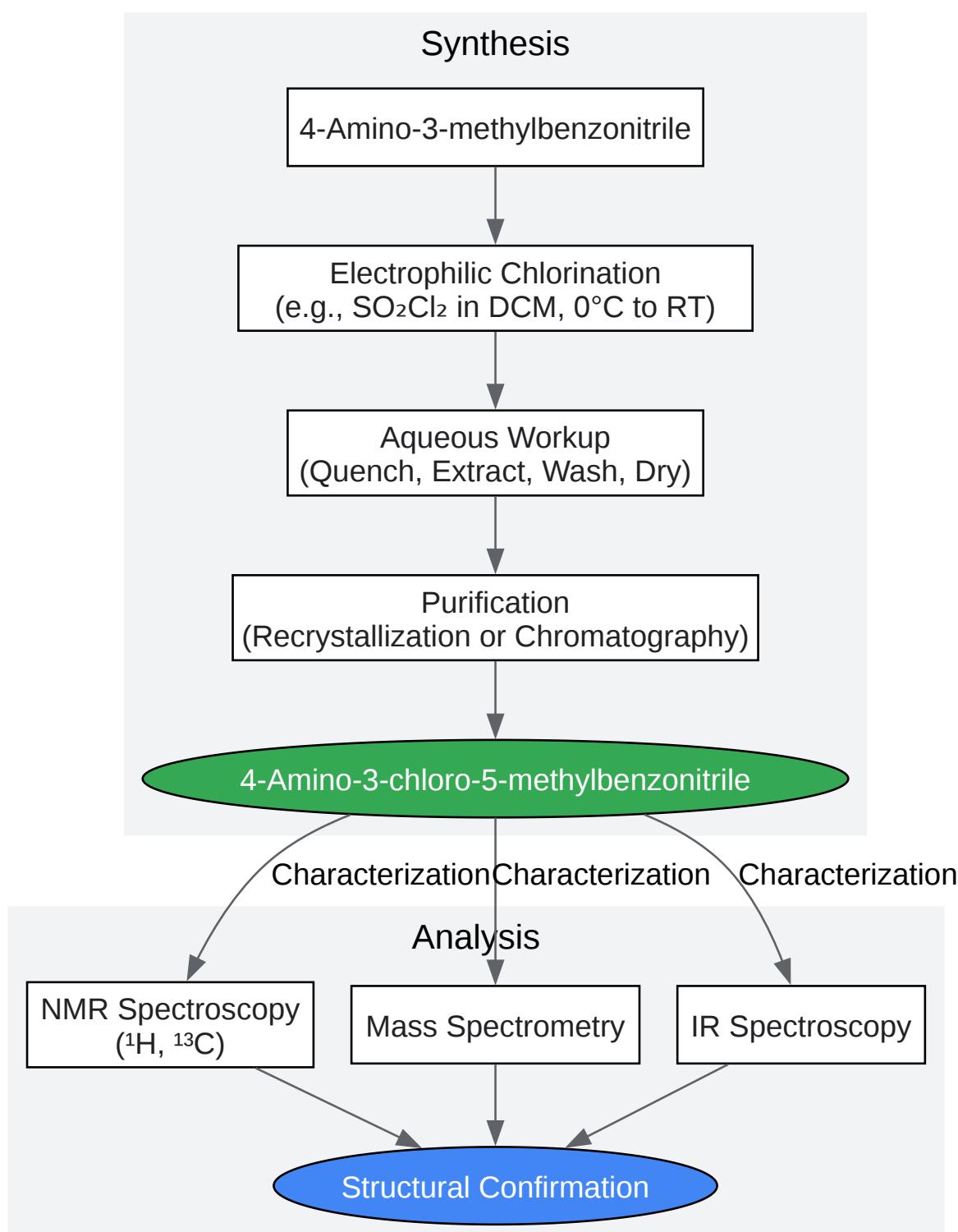
Substituted benzonitriles are crucial building blocks in medicinal chemistry. The nitrile group is a versatile functional group that can be converted into other functionalities like amides, carboxylic acids, or various nitrogen-containing heterocycles.[1] The specific substitution pattern of **4-Amino-3-chloro-5-methylbenzonitrile** makes it a valuable intermediate for creating libraries of compounds for drug screening.

Notably, structurally related compounds have been investigated as potential inhibitors of key signaling proteins in cancer. For instance, derivatives of 4-amino-3-chlorobenzoate have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a critical regulator of cell growth and proliferation, and its aberrant signaling is implicated in various cancers.[1][6] Therefore, **4-Amino-3-chloro-5-methylbenzonitrile** serves as an important scaffold for the development of targeted cancer therapies.

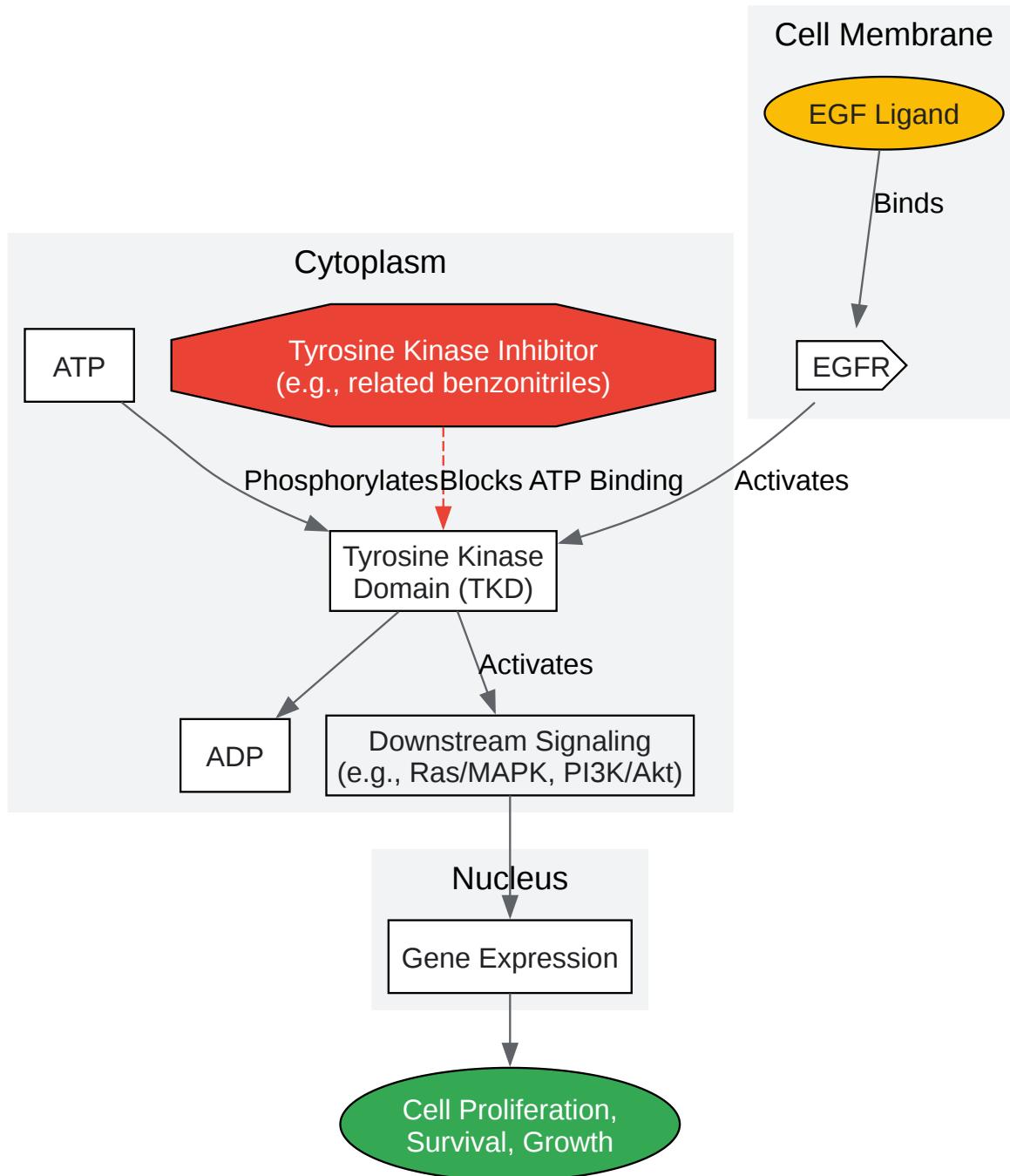
Visualizations

The following diagrams illustrate the synthetic workflow and a relevant biological pathway.

Synthesis and Analysis Workflow



Simplified EGFR Signaling Pathway

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